molecular formula C18H23N3O B2361396 N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-56-9

N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2361396
CAS RN: 899959-56-9
M. Wt: 297.402
InChI Key: ICLBXUJEVTWERS-UHFFFAOYSA-N
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Description

“N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. This core is substituted with a tert-butyl group, a phenyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrrolopyrazine core with a tert-butyl group, a phenyl group, and a carboxamide group attached. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The pyrrolopyrazine core, being a heterocyclic structure, might undergo various reactions such as electrophilic substitution, nucleophilic substitution, or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .

Scientific Research Applications

Antifungal Activity

The novel compound has demonstrated potent antifungal effects. Specifically, it exhibits excellent activity against fungal pathogens, including multidrug-resistant Candida spp. The minimum inhibitory concentration (MIC) ranges from 4 to 16 µg/mL, making it effective in combating these infections . Researchers have also explored its mode of action, which involves inhibiting ergosterol biosynthesis, a critical process for fungal cell survival.

Antibacterial Potential

While the primary focus is on antifungal properties, preliminary studies suggest that this compound may also possess antibacterial activity. Further investigations are needed to fully understand its efficacy against bacterial pathogens .

Anticancer Research

The central core structure of imidazo[1,2-a]pyrazine and pyridine is essential for displaying anticancer activity. Researchers are exploring its potential as an anticancer agent, although more studies are required to validate this application .

Drug Development Against Antibiotic-Resistant Candida

Given the rise of antibiotic resistance in fungal pathogens, compounds like N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide offer promise. They could serve as a new generation of drug treatments to address emerging drug resistance in Candida spp. This application is particularly relevant in the context of global health concerns .

Molecular Docking Studies

In-silico molecular docking studies have been conducted to understand the compound’s interactions with specific targets. These simulations provide insights into its binding affinity and potential mechanisms of action .

Toxicity Assessment

Although the ADMET analysis suggests moderate toxicity to humans, further in-vitro toxicity studies are necessary to determine the real-time toxic levels. Balancing efficacy with safety is crucial for any potential drug development .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its potential biological activities. Such studies could provide valuable information about this compound and its potential applications .

Mechanism of Action

Target of Action

Similar compounds have shown significant anti-cancer activities . Therefore, it is plausible that this compound may also target cancer cells.

Mode of Action

It has been found that similar compounds have anti-proliferative properties . This suggests that N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide might interact with its targets to inhibit cell proliferation, particularly in cancer cells.

Biochemical Pathways

Given its potential anti-cancer activity, it may affect pathways related to cell proliferation and survival .

Pharmacokinetics

Similar compounds are known to have good bioavailability .

Result of Action

Similar compounds have shown significant anti-cancer activities , suggesting that this compound might also have similar effects.

Action Environment

Similar compounds are known to be stable under various conditions .

properties

IUPAC Name

N-tert-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-18(2,3)19-17(22)21-13-12-20-11-7-10-15(20)16(21)14-8-5-4-6-9-14/h4-11,16H,12-13H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLBXUJEVTWERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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